[(1R,2S,3S,5R,6S,7S,8R,10S,11S,14E,16Z,18R,19S,22R,24R,25S,26R,28S,30S,33S)-6,7,24,25-tetrahydroxy-5-(hydroxymethyl)-10,24,31,33-tetramethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.119,22.01,8.02,26.03,5.07,11.025,30]tritriaconta-14,16-dien-18-yl] 3-methylbutanoate
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Overview
Description
The compound [(1R,2S,3S,5R,6S,7S,8R,10S,11S,14E,16Z,18R,19S,22R,24R,25S,26R,28S,30S,33S)-6,7,24,25-tetrahydroxy-5-(hydroxymethyl)-10,24,31,33-tetramethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.119,22.01,8.02,26.03,5.07,11.025,30]tritriaconta-14,16-dien-18-yl] 3-methylbutanoate is a complex organic molecule with a highly intricate structure. This compound is characterized by multiple chiral centers, hydroxyl groups, and a unique octacyclic framework. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry and functional group placement. The synthetic route typically starts with the construction of the core octacyclic structure, followed by the introduction of hydroxyl groups and other functional groups through a series of oxidation, reduction, and substitution reactions. Common reagents used in these steps include strong oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalytic processes to streamline certain steps and the development of more efficient purification techniques to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Thionyl chloride (SOCl₂) for converting hydroxyl groups to chlorides, followed by nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while reduction of the ketone group can produce secondary alcohols.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects is complex and involves multiple molecular targets and pathways. It is believed to interact with specific enzymes and receptors in biological systems, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may modulate signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- [(1R,2R,3S,6S,7R,9S,10S,11S,13R,14R)-11-(1-Hydroxy-2-propanyl)-3,7,10-trimethyl-15-oxapentacyclo[7.5.1.0~1,6~.0~7,13~.0~10,14~]pentadecane-2,6,9,11,13,14-hexol]
- [(1R,2R,3R,4R)-1,2,3,4-Tetrahydroxy-5-(hydroxymethyl)-10,24,31,33-tetramethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.119,22.01,8.02,26.03,5.07,11.025,30]tritriaconta-14,16-dien-18-yl]
Uniqueness
The uniqueness of this compound lies in its highly complex structure and the presence of multiple chiral centers, which can lead to a wide range of stereoisomers with potentially different biological activities. Its octacyclic framework and the specific arrangement of functional groups also contribute to its distinct chemical and physical properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C44H58O13 |
---|---|
Molecular Weight |
794.9 g/mol |
IUPAC Name |
[(1R,2S,3S,5R,6S,7S,8R,10S,11S,14E,16Z,18R,19S,22R,24R,25S,26R,28S,30S,33S)-6,7,24,25-tetrahydroxy-5-(hydroxymethyl)-10,24,31,33-tetramethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.119,22.01,8.02,26.03,5.07,11.025,30]tritriaconta-14,16-dien-18-yl] 3-methylbutanoate |
InChI |
InChI=1S/C44H58O13/c1-22(2)18-32(47)52-29-14-10-11-15-31(46)53-34-23(3)19-30-41(34,50)38(48)40(21-45)36(54-40)33-37-43(51,39(6,49)20-26-16-17-28(29)24(26)4)35-25(5)42(30,33)57-44(55-35,56-37)27-12-8-7-9-13-27/h7-15,22-26,28-30,33-38,45,48-51H,16-21H2,1-6H3/b14-10-,15-11+/t23-,24-,25?,26+,28-,29+,30+,33-,34-,35-,36-,37+,38+,39+,40-,41+,42-,43-,44-/m0/s1 |
InChI Key |
ZAVYYYQORHVVFN-IWRCUBAYSA-N |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@]34[C@H]5[C@H]6[C@](O6)([C@H]([C@@]2([C@H]1OC(=O)/C=C/C=C\[C@H]([C@H]7CC[C@@H]([C@@H]7C)C[C@@]([C@]8([C@@H]5O[C@@](O3)(O[C@H]8C4C)C9=CC=CC=C9)O)(C)O)OC(=O)CC(C)C)O)O)CO |
Canonical SMILES |
CC1CC2C34C(C5C6(C(C3C7C(O7)(C(C2(C1OC(=O)C=CC=CC(C8CCC(C8C)CC6(C)O)OC(=O)CC(C)C)O)O)CO)OC(O5)(O4)C9=CC=CC=C9)O)C |
Origin of Product |
United States |
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